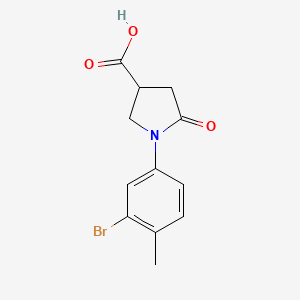

1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the molecular architecture. The compound is officially designated with the Chemical Abstracts Service registry number 898723-50-7, establishing its unique identity within chemical databases. The molecular formula C₁₂H₁₂BrNO₃ indicates the presence of twelve carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 298.13 grams per mole.

The structural identification reveals a five-membered pyrrolidine ring system that serves as the central scaffold, with a carboxylic acid functional group positioned at the 3-carbon of the ring and a ketone functionality at the 5-position. The nitrogen atom of the pyrrolidine ring is substituted with a brominated methylphenyl group, specifically featuring bromine at the 3-position and a methyl group at the 4-position of the phenyl ring. This substitution pattern creates a compound with distinct stereochemical considerations and electronic properties that influence its reactivity and potential biological interactions.

| Molecular Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₁₂BrNO₃ | Defines elemental composition |

| Molecular Weight | 298.13 g/mol | Critical for pharmacokinetic considerations |

| Chemical Abstracts Service Number | 898723-50-7 | Unique chemical identifier |

| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |

| Structural Features | Brominated phenyl, pyrrolidine ketone, carboxylic acid | Defines chemical functionality |

The three-dimensional molecular architecture of this compound exhibits the characteristic non-planarity associated with saturated heterocyclic systems. The pyrrolidine ring adopts a puckered conformation due to the tetrahedral geometry around the carbon atoms, creating what researchers term "pseudorotation" - a phenomenon that contributes to the compound's ability to explore diverse conformational states. This structural flexibility is particularly important in biological systems where molecular recognition depends on precise three-dimensional arrangements.

Historical Context in Pyrrolidine Derivative Research

The development of pyrrolidine-based compounds has evolved significantly over several decades, with this compound representing a sophisticated example of contemporary synthetic strategies. Historical research in pyrrolidine chemistry began with the recognition that five-membered nitrogen-containing heterocycles offer unique advantages in medicinal chemistry applications due to their ability to efficiently explore pharmacophore space through sp³-hybridization. Early investigations focused on simple pyrrolidine derivatives, but researchers gradually recognized the potential for complex substitution patterns to enhance biological activity and selectivity.

The emergence of pyrrolidine-3-carboxylic acid derivatives as important bioactive molecules marked a significant milestone in heterocyclic chemistry research. These compounds, including the subject of this analysis, have demonstrated utility as enzyme inhibitors and therapeutic pharmaceuticals, with their building block potential recognized across multiple research disciplines. The integration of halogen substituents, particularly bromine, into pyrrolidine frameworks represents a more recent development that reflects advances in understanding structure-activity relationships and the role of halogen bonding in molecular recognition.

Research findings from the past two decades have established that pyrrolidine derivatives with carboxylic acid functionalities serve as versatile scaffolds for drug discovery and chemical synthesis. The specific substitution pattern found in this compound reflects contemporary approaches to molecular design that emphasize the optimization of physicochemical parameters and three-dimensional molecular coverage. Historical precedents for this type of compound can be traced through patent literature and academic publications that describe the preparation of related pyrrolidine-3-carboxylic acids for pharmaceutical applications.

| Research Period | Key Developments | Relevance to Target Compound |

|---|---|---|

| 1970s-1980s | Basic pyrrolidine chemistry establishment | Foundation for heterocyclic design |

| 1990s-2000s | Recognition of carboxylic acid derivatives | Direct structural precedent |

| 2000s-2010s | Halogenated pyrrolidine development | Bromine substitution strategies |

| 2010s-Present | Sophisticated substitution patterns | Current compound architecture |

Position Within Contemporary Heterocyclic Chemistry

Within the current landscape of heterocyclic chemistry, this compound occupies a prominent position as an example of advanced molecular design principles. Contemporary research emphasizes the importance of saturated heterocyclic scaffolds that provide three-dimensional molecular complexity, and this compound exemplifies these design criteria through its non-planar pyrrolidine core and strategic substitution pattern. The integration of multiple functional groups - including the carboxylic acid, ketone, and brominated aromatic system - demonstrates the sophisticated approach that characterizes modern heterocyclic chemistry.

Recent investigations into pyrrolidine-based molecules have highlighted their significance in developing targeted therapeutics with antidiabetic and anticancer activities. The structural features present in this compound, particularly the substitutions at key positions of the pyrrolidine ring, align with current research directions that emphasize optimizing biological activity through precise molecular modifications. The compound's architecture reflects contemporary understanding of how structural elements contribute to target-specific interactions and enhanced pharmacological profiles.

The synthesis methodologies associated with compounds of this structural class have advanced significantly, with recent developments focusing on stereoselective preparation methods that ensure high enantiomeric purity. Research has demonstrated that organocatalytic approaches, including asymmetric Michael addition reactions, provide efficient pathways for constructing pyrrolidine-3-carboxylic acid derivatives with excellent stereochemical control. These synthetic advances have positioned compounds like this compound at the forefront of contemporary heterocyclic chemistry research.

Current research trends indicate that pyrrolidine derivatives with complex substitution patterns serve multiple roles in chemical research, functioning as synthetic intermediates, catalysts for chemical transformations, and bioactive molecules with therapeutic potential. The specific structural features of this compound position it within this broader context of multifunctional heterocyclic compounds that address contemporary challenges in drug discovery and synthetic chemistry.

| Contemporary Application Area | Structural Relevance | Research Impact |

|---|---|---|

| Synthetic Methodology Development | Stereochemical complexity | Advanced catalytic systems |

| Pharmaceutical Intermediate Synthesis | Functional group diversity | Drug discovery platforms |

| Bioactive Molecule Design | Three-dimensional architecture | Therapeutic development |

| Chemical Biology Research | Molecular recognition features | Target interaction studies |

Properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-7-2-3-9(5-10(7)13)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZXJWGHPXIGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the condensation of a substituted aniline (bearing the 3-bromo-4-methylphenyl group) with a suitable pyrrolidinone precursor such as 2-methylenesuccinic acid or its derivatives. This approach enables the formation of the pyrrolidinone ring fused to the aromatic substituent via nucleophilic substitution or cyclization reactions.

Reported Synthetic Procedure

A closely related compound, 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid, has been synthesized by heating a mixture of 4-bromoaniline and 2-methylenesuccinic acid in water at elevated temperature (110°C) for 24 hours. The reaction proceeds via ring closure and amide bond formation, yielding the desired pyrrolidinone carboxylic acid with an 83% isolated yield after precipitation and purification steps. This method is adaptable for the 3-bromo-4-methylphenyl analogue by substituting the aniline derivative accordingly.

Reaction Conditions Summary:

Mechanistic Insights

- The amino group of the substituted aniline attacks the activated double bond of 2-methylenesuccinic acid.

- Intramolecular cyclization occurs to form the pyrrolidinone ring.

- The carboxylic acid group remains intact, yielding the final carboxylic acid functionality.

- The bromine substituent is retained without interference under these conditions.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3-Bromo-4-methylaniline (or 4-bromoaniline analog) and 2-methylenesuccinic acid |

| Solvent | Water |

| Temperature | 110°C |

| Reaction time | 24 hours |

| Work-up | Cooling to 0°C, filtration, washing with ether |

| Yield | Approximately 83% (for 4-bromo analogue) |

| Purity and characterization | MS (ESI) m/z ~ 284 (M+H), 1H NMR consistent with structure |

Research Findings and Notes

- The preparation via condensation of substituted anilines with 2-methylenesuccinic acid is efficient and provides good yields.

- The reaction tolerates bromine substituents on the aromatic ring without dehalogenation or side reactions.

- The method is scalable and uses water as a green solvent, aligning with sustainable chemistry practices.

- Characterization data such as mass spectrometry and nuclear magnetic resonance confirm the structure and purity of the product.

- Modifications of the aromatic substituent (e.g., methylation, bromination positions) can be achieved by selecting appropriate aniline precursors.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.

Substitution: The bromo group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the pyrrolidine ring.

Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

Reduction Products: Piperidine derivatives.

Substitution Products: Various substituted phenyl compounds.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological activity of pyrrolidinone derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparison with key analogs:

Key Observations :

Antioxidant Activity Comparison

Pyrrolidinone derivatives with free carboxylic acid groups or heterocyclic appendages exhibit notable antioxidant properties (Table 2):

The target compound lacks direct antioxidant data, but its bromo and methyl substituents may reduce electron-donating capacity compared to hydroxyl- or amino-substituted analogs like Compound 6 .

Antimicrobial and Anticancer Potential

- Antimicrobial Activity : 1-(2-Hydroxyphenyl) derivatives (e.g., Compound 14 in ) show Gram-positive antibacterial activity . The bromo substituent in the target compound may enhance activity against resistant strains, but this requires validation.

- Anticancer Activity: Derivatives with dichlorophenyl groups (e.g., Compound 2 in ) exhibit cytotoxicity via apoptosis induction .

Structure-Activity Relationship (SAR) Trends

Hydroxyl and Amino Groups: Enhance antioxidant activity via radical stabilization .

Halogen Substituents (Br, Cl) : Improve antimicrobial activity by increasing electrophilicity .

Heterocyclic Moieties (e.g., oxadiazole, triazole) : Amplify bioactivity through π-π stacking or hydrogen bonding .

Biological Activity

1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₂H₁₂BrNO₃

- CAS Number : 898723-50-7

- Molecular Weight : 298.13 g/mol

Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antioxidant properties. For instance, studies using the DPPH radical scavenging method have shown that certain pyrrolidine derivatives can significantly reduce oxidative stress by scavenging free radicals. The introduction of specific substituents on the pyrrolidine ring enhances this activity.

Table 1: Antioxidant Activity of Pyrrolidine Derivatives

| Compound | DPPH Scavenging Activity (%) | Notes |

|---|---|---|

| Ascorbic Acid | 88.6 | Positive control |

| Compound 1 | 87.7 | High activity |

| Compound 2 | 78.6 | Moderate activity |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various pyrrolidine derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains, which is crucial in addressing antibiotic resistance.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were tested against strains of E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting a potential therapeutic application in treating infections caused by resistant strains.

The proposed mechanism for the biological activity of this compound includes:

- Radical Scavenging : The compound may donate hydrogen atoms to free radicals, thus neutralizing them.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Modulation of Signaling Pathways : The compound could influence cellular signaling pathways related to inflammation and oxidative stress.

Recent Developments

A recent publication highlighted the synthesis and evaluation of various analogs of this compound, demonstrating enhanced biological activities compared to earlier derivatives. These findings suggest that further modifications could lead to more potent compounds.

Q & A

Q. Q1. What are the established synthetic routes for 1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via cyclocondensation of 3-bromo-4-methylaniline with itaconic acid under reflux conditions, as demonstrated for structurally similar pyrrolidine derivatives . Key optimization parameters include:

- Temperature : Elevated temperatures (e.g., 100–120°C) to drive cyclization.

- Catalysts : Acidic catalysts (e.g., H₂SO₄) for esterification or cyclization steps .

- Solvent choice : Polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

Post-synthesis, purification via recrystallization (ethanol/water mixtures) and characterization using NMR (¹H/¹³C) and FT-IR is critical to confirm the lactam ring and carboxylic acid functionality .

Biological Activity Screening

Q. Q2. How should researchers design assays to evaluate the anticancer potential of this compound?

Answer: Adopt a tiered screening approach:

In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare activity against structurally related fluorophenyl derivatives, which showed IC₅₀ values of 12–45 μM .

Mechanistic studies : Assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry).

Selectivity : Include non-cancerous cell lines (e.g., HEK-293) to evaluate toxicity profiles .

Note: Discrepancies in activity between substituents (e.g., bromo vs. fluoro) may arise due to differences in electron-withdrawing effects .

Advanced Substituent Effects

Q. Q3. How does the bromo-methylphenyl substituent influence reactivity compared to fluorophenyl analogs?

Answer:

- Electrophilicity : The bromine atom enhances electrophilic aromatic substitution (e.g., Suzuki coupling) compared to fluorine, enabling downstream derivatization .

- Steric effects : The 4-methyl group may hinder access to the pyrrolidine ring’s carbonyl group, reducing nucleophilic attack efficiency .

- Biological impact : Bromine’s larger atomic radius may improve hydrophobic interactions in target binding pockets, as seen in brominated pyridine derivatives .

Analytical Method Development

Q. Q4. What advanced analytical techniques resolve structural ambiguities in this compound?

Answer:

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns in the solid state .

- HPLC-MS : Quantifies purity and identifies byproducts (e.g., uncyclized intermediates).

- DFT calculations : Predict vibrational frequencies (FT-IR) and NMR chemical shifts to cross-validate experimental data .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in cytotoxicity data across studies?

Answer: Potential sources of variability include:

- Cell line specificity : Activity may vary based on genetic profiles (e.g., p53 status).

- Solubility limitations : Poor aqueous solubility of brominated derivatives can lead to underestimated potency. Use DMSO stock solutions ≤0.1% to avoid artifacts .

- Assay conditions : Standardize incubation times (48–72 hrs) and serum concentrations to ensure reproducibility .

Computational Modeling

Q. Q6. Which computational tools predict the compound’s binding modes to biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Screen against kinases or tubulin, leveraging bromine’s halogen bonding potential .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends observed in fluorophenyl analogs .

Scale-Up Challenges

Q. Q7. What are key considerations for scaling up synthesis while maintaining yield?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.